Cas no 330201-66-6 (ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate)

Ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate is a synthetic organic compound featuring a thiazole core functionalized with a 4-chlorophenoxyacetamido group and an ethyl carboxylate moiety. This structure confers potential utility in agrochemical and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the chlorophenoxy group may enhance lipophilicity and biological activity, while the thiazole ring contributes to its stability and reactivity. The ethyl ester functionality offers versatility for further derivatization. Its well-defined chemical properties make it suitable for applications requiring precise molecular modifications, such as the development of novel herbicides or antimicrobial agents. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity verification.
ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate structure
330201-66-6 structure
Product name:ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate
CAS No:330201-66-6
MF:C14H13ClN2O4S
Molecular Weight:340.782021284103
CID:5912755
PubChem ID:2330636

ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate
    • ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate
    • ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate
    • AKOS016670749
    • CCG-277646
    • 330201-66-6
    • ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate
    • F0336-0176
    • Oprea1_219147
    • インチ: 1S/C14H13ClN2O4S/c1-2-20-13(19)11-8-22-14(16-11)17-12(18)7-21-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17,18)
    • InChIKey: OZTHVAYFESMFRO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(NC1=NC(C(=O)OCC)=CS1)=O

計算された属性

  • 精确分子量: 340.0284558g/mol
  • 同位素质量: 340.0284558g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 391
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 106Ų

ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0336-0176-75mg
ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate
330201-66-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0336-0176-5mg
ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate
330201-66-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0336-0176-10mg
ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate
330201-66-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0336-0176-25mg
ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate
330201-66-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0336-0176-20mg
ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate
330201-66-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0336-0176-40mg
ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate
330201-66-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0336-0176-100mg
ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate
330201-66-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0336-0176-5μmol
ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate
330201-66-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0336-0176-4mg
ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate
330201-66-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0336-0176-10μmol
ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate
330201-66-6 90%+
10μl
$69.0 2023-05-17

ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate 関連文献

ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylateに関する追加情報

Introduction to Ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate (CAS No. 330201-66-6)

Ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate, identified by its CAS number 330201-66-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications.

The molecular structure of Ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate incorporates several key functional groups, including an amide moiety and a chlorophenoxyl group, which contribute to its unique chemical properties and reactivity. These features make it a valuable scaffold for designing novel molecules with enhanced pharmacological profiles.

In recent years, there has been a growing interest in thiazole-based compounds due to their broad spectrum of biological activities. Thiazoles are known to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the chlorophenoxyl group in Ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate further enhances its potential as a pharmacological agent by influencing its binding affinity and metabolic stability.

One of the most compelling aspects of this compound is its potential application in the development of new drugs targeting various diseases. Current research indicates that derivatives of thiazole have shown promising results in preclinical studies. For instance, studies have demonstrated that certain thiazole compounds can modulate enzyme activity and interfere with pathogenic pathways, making them attractive candidates for further development.

The synthesis of Ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the amide group and the chlorophenoxyl moiety are critical steps that determine the compound's overall efficacy. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

Recent advancements in computational chemistry have also played a pivotal role in optimizing the synthesis of this compound. Molecular modeling studies have helped researchers understand the interactions between different functional groups and predict the compound's behavior under various conditions. These insights have been instrumental in refining synthetic routes and improving overall yields.

In addition to its synthetic significance, Ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate has been explored for its potential in drug discovery. Preclinical studies have shown that this compound exhibits inhibitory activity against certain enzymes involved in cancer progression. The chlorophenoxyl group is particularly noteworthy for its ability to interact with biological targets, thereby modulating cellular processes.

The pharmacokinetic properties of this compound are also under investigation. Researchers are focusing on understanding how it is metabolized and excreted by the body to determine its bioavailability and potential side effects. These studies are crucial for translating preclinical findings into clinical applications and ensuring the safety and efficacy of future drug candidates.

The role of thiazole derivatives in addressing global health challenges cannot be overstated. With increasing resistance to existing treatments, there is a urgent need for novel therapeutic agents. Ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate represents a promising candidate that could fill this gap in medical science. Its unique structure and biological activity make it a valuable asset in the ongoing fight against various diseases.

In conclusion, Ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate (CAS No. 330201-66-6) is a multifaceted compound with significant potential in pharmaceutical research. Its synthesis, structural features, and biological activities make it an attractive candidate for further development into new drugs. As research continues to uncover new applications for thiazole derivatives, compounds like this one will play a crucial role in advancing medical science and improving patient outcomes.

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